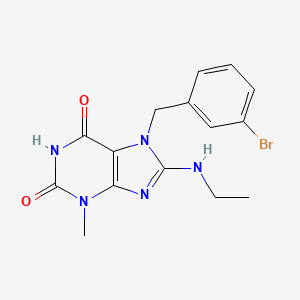
(Propylamino)-N-(4-pyridylmethyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Propylamino)-N-(4-pyridylmethyl)formamide, also known as PPME, is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. PPME belongs to the class of formamidine compounds and has a molecular weight of 204.28 g/mol.
Wirkmechanismus
The mechanism of action of (Propylamino)-N-(4-pyridylmethyl)formamide is not yet fully understood. However, studies have shown that (Propylamino)-N-(4-pyridylmethyl)formamide exerts its therapeutic effects by modulating various signaling pathways in the body. (Propylamino)-N-(4-pyridylmethyl)formamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor-kappa B (NF-κB) signaling pathway. (Propylamino)-N-(4-pyridylmethyl)formamide also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
(Propylamino)-N-(4-pyridylmethyl)formamide has been shown to have several biochemical and physiological effects. (Propylamino)-N-(4-pyridylmethyl)formamide has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes in the body. (Propylamino)-N-(4-pyridylmethyl)formamide also reduces the levels of inflammatory cytokines and inhibits the growth and proliferation of cancer cells. (Propylamino)-N-(4-pyridylmethyl)formamide has also been shown to have a protective effect on the liver and kidney.
Vorteile Und Einschränkungen Für Laborexperimente
(Propylamino)-N-(4-pyridylmethyl)formamide has several advantages for lab experiments. (Propylamino)-N-(4-pyridylmethyl)formamide is easy to synthesize, and the yield obtained through the synthesis method is high. (Propylamino)-N-(4-pyridylmethyl)formamide is also stable and can be stored for a long time without degrading. However, (Propylamino)-N-(4-pyridylmethyl)formamide has some limitations for lab experiments. (Propylamino)-N-(4-pyridylmethyl)formamide is not water-soluble, which makes it difficult to administer in vivo. (Propylamino)-N-(4-pyridylmethyl)formamide also has a low bioavailability, which limits its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on (Propylamino)-N-(4-pyridylmethyl)formamide. One direction is to investigate the potential of (Propylamino)-N-(4-pyridylmethyl)formamide as a therapeutic agent for the treatment of cancer. Studies have shown that (Propylamino)-N-(4-pyridylmethyl)formamide has anti-tumor properties and induces apoptosis in cancer cells. Further research is needed to determine the efficacy and safety of (Propylamino)-N-(4-pyridylmethyl)formamide as a cancer treatment. Another direction is to investigate the potential of (Propylamino)-N-(4-pyridylmethyl)formamide as an anti-inflammatory agent. (Propylamino)-N-(4-pyridylmethyl)formamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of the NF-κB signaling pathway. Further research is needed to determine the potential of (Propylamino)-N-(4-pyridylmethyl)formamide as an anti-inflammatory agent. Finally, future research should focus on improving the bioavailability of (Propylamino)-N-(4-pyridylmethyl)formamide to enhance its therapeutic potential.
Conclusion
(Propylamino)-N-(4-pyridylmethyl)formamide is a promising chemical compound that has gained attention in scientific research for its potential therapeutic properties. (Propylamino)-N-(4-pyridylmethyl)formamide has anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. (Propylamino)-N-(4-pyridylmethyl)formamide is easy to synthesize, stable, and has several biochemical and physiological effects. However, (Propylamino)-N-(4-pyridylmethyl)formamide has some limitations for lab experiments, including low bioavailability and water insolubility. Future research should focus on investigating the potential of (Propylamino)-N-(4-pyridylmethyl)formamide as a therapeutic agent for cancer and inflammation and improving its bioavailability to enhance its therapeutic potential.
Synthesemethoden
(Propylamino)-N-(4-pyridylmethyl)formamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-pyridinecarboxaldehyde with propylamine in the presence of formic acid. The reaction results in the formation of (Propylamino)-N-(4-pyridylmethyl)formamide, which can be purified using column chromatography. The yield of (Propylamino)-N-(4-pyridylmethyl)formamide obtained through this method is high, and the purity is also satisfactory.
Wissenschaftliche Forschungsanwendungen
(Propylamino)-N-(4-pyridylmethyl)formamide has been the subject of several scientific studies due to its potential therapeutic properties. (Propylamino)-N-(4-pyridylmethyl)formamide has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. These properties make (Propylamino)-N-(4-pyridylmethyl)formamide a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders.
Eigenschaften
IUPAC Name |
1-propyl-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-5-12-10(14)13-8-9-3-6-11-7-4-9/h3-4,6-7H,2,5,8H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFPQFWETXGLTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-3-(pyridin-4-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

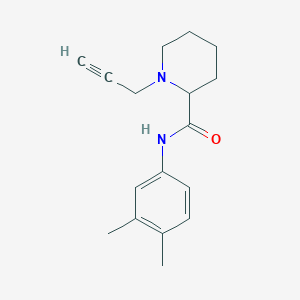

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B2782788.png)

![N-(tert-butyl)-4-[(4-cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2782793.png)
![N-(2,4-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramide](/img/structure/B2782795.png)
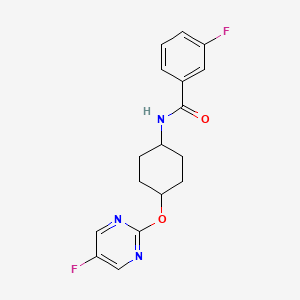
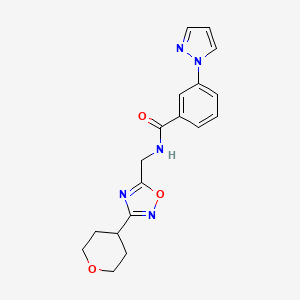
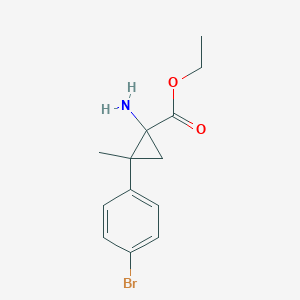

![5-(1,3-benzothiazol-2-yl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2782803.png)
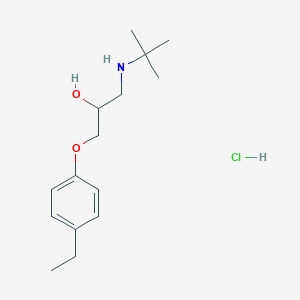
![4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2782805.png)
